5-Trifluoromethanesulfonylpyrimidin-2-amine
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Overview
Description
5-Trifluoromethanesulfonylpyrimidin-2-amine is a chemical compound with the molecular formula C5H4F3N3O2S. It is characterized by the presence of a trifluoromethylsulfonyl group attached to a pyrimidine ring.
Preparation Methods
One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of this synthetic route to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
5-Trifluoromethanesulfonylpyrimidin-2-amine undergoes various chemical reactions, including substitution, oxidation, and reduction. The trifluoromethylsulfonyl group is known for its electron-withdrawing properties, which influence the reactivity of the compound. Common reagents used in these reactions include Selectfluor for fluorination and various palladium catalysts for amination reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications.
Scientific Research Applications
5-Trifluoromethanesulfonylpyrimidin-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anti-inflammatory agents due to their ability to inhibit the expression of certain inflammatory mediators .
Mechanism of Action
The mechanism of action of 5-Trifluoromethanesulfonylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. For example, in anti-inflammatory applications, the compound may inhibit the activity of enzymes involved in the production of inflammatory mediators, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
5-Trifluoromethanesulfonylpyrimidin-2-amine can be compared with other similar compounds, such as 5-fluorouracil and other fluorinated pyrimidines. These compounds share the presence of fluorine atoms, which contribute to their unique chemical properties and applications. Other similar compounds include bis(5-(trifluoromethyl)pyridin-2-yl)amines, which are used in supramolecular chemistry and catalysis .
Biological Activity
5-Trifluoromethanesulfonylpyrimidin-2-amine is an emerging compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Overview
- IUPAC Name : this compound
- Molecular Formula : C6H5F3N2O2S
- Molecular Weight : 228.17 g/mol
Biological Activity
This compound has been reported to exhibit several biological activities:
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties, effective against various bacterial strains. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
- Anticancer Properties : Preliminary research shows that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.
The mechanisms underlying the biological activities of this compound are still being elucidated, but several pathways have been identified:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's ability to interact with specific enzymes involved in microbial metabolism and cancer cell signaling pathways.
- Modulation of Gene Expression : It may influence gene expression related to apoptosis and inflammation, leading to reduced survival of cancer cells and decreased inflammatory responses.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against several bacterial strains. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
This data supports the compound's potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in:
- A reduction in cell viability by up to 70% at concentrations above 10 µM.
- Induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
These findings suggest that this compound may serve as a lead candidate for further development in cancer therapeutics.
Properties
Molecular Formula |
C5H4F3N3O2S |
---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
5-(trifluoromethylsulfonyl)pyrimidin-2-amine |
InChI |
InChI=1S/C5H4F3N3O2S/c6-5(7,8)14(12,13)3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11) |
InChI Key |
INDTUXWBICYUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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